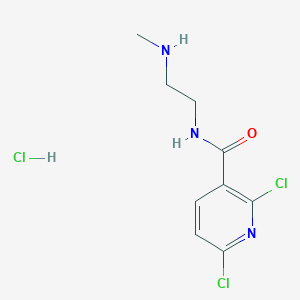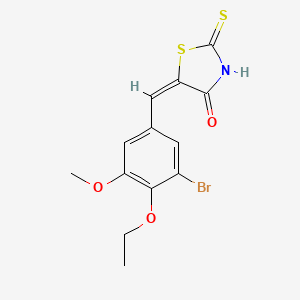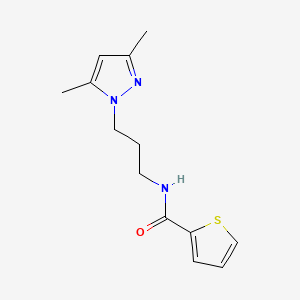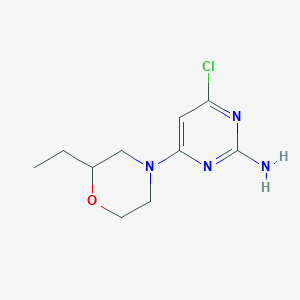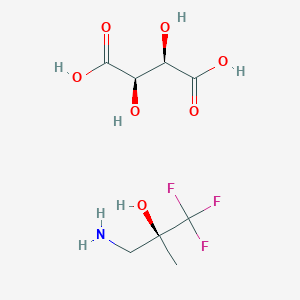
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, as well as trifluoromethyl and succinate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol with (2R,3R)-2,3-dihydroxysuccinic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. The choice of method depends on the desired scale of production and the specific requirements of the application.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Mécanisme D'action
The mechanism by which (S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol: Lacks the succinate moiety but shares similar functional groups.
(2R,3R)-2,3-Dihydroxysuccinic acid: Contains the succinate moiety but lacks the trifluoromethyl and amino groups.
Uniqueness
(S)-3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H14F3NO7 |
|---|---|
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H8F3NO.C4H6O6/c1-3(9,2-8)4(5,6)7;5-1(3(7)8)2(6)4(9)10/h9H,2,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t3-;1-,2-/m01/s1 |
Clé InChI |
CWRLZKYQXSRQQK-CGSHOFOJSA-N |
SMILES isomérique |
C[C@](CN)(C(F)(F)F)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(CN)(C(F)(F)F)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



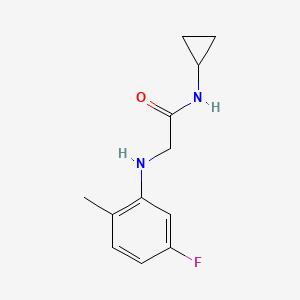



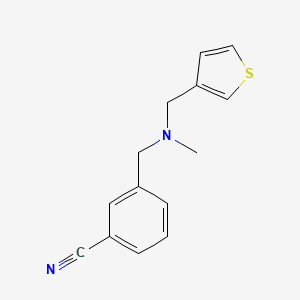
![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
![(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B14904808.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)
![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
